4-Bromophthalimide
Overview
Description
4-Bromophthalimide is an organic compound with the molecular formula C8H4BrNO2. It is a derivative of phthalimide, where a bromine atom is substituted at the fourth position of the aromatic ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Bromophthalimide (4-BP) is primarily used as an oxidizing agent in the oxidation of organic compounds . Its primary targets are organic compounds, particularly those that are toxic and hazardous for the environment .
Mode of Action
The interaction of 4-BP with its targets involves a conventional oxidation process . The oxidation of organic compounds by 4-BP is a significant process for converting these compounds into environmentally friendly or less harmful substances . The total reaction is second-order, with first-order dependence on both the oxidant and the substrate .
Biochemical Pathways
The oxidation process carried out by 4-BP affects various biochemical pathways. The oxidation products obtained by the oxidation of various organic compounds by 4-BP include acetic acid, aldehyde, carbon dioxide, ammonia, cyanide, aldonic acid, etc . These products indicate that 4-BP affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The result of 4-BP’s action is the conversion of organic compounds into less harmful substances . This is achieved through the oxidation process, which leads to the formation of various oxidation products . The exact molecular and cellular effects would depend on the specific organic compounds that 4-BP is interacting with.
Action Environment
The action of 4-BP can be influenced by various environmental factors. For instance, the rate of oxidation increases linearly with the concentration of hydrogen ions . . These findings suggest that the action, efficacy, and stability of 4-BP can be influenced by factors such as pH and ionic strength.
Biochemical Analysis
Biochemical Properties
4-Bromophthalimide plays a significant role in various biochemical reactions, primarily as an oxidizing agent. It interacts with several enzymes and proteins, facilitating oxidation reactions. For instance, it has been used in the oxidation of organic compounds, converting them into less harmful substances . The compound’s interaction with enzymes such as oxidases and dehydrogenases is crucial for its biochemical activity. These interactions often involve the transfer of electrons, leading to the oxidation of substrates.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . This oxidative stress can result in the modulation of gene expression, particularly genes involved in the oxidative stress response. Additionally, this compound affects cellular metabolism by altering the redox state of cells, impacting metabolic pathways that rely on redox reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an oxidizing agent. It exerts its effects by facilitating the transfer of electrons from substrates to itself, leading to the oxidation of the substrates . This process often involves the formation of reactive intermediates, which can further react with other biomolecules. The compound’s ability to oxidize various substrates makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the oxidative effects of this compound can persist, leading to sustained changes in cellular function. These temporal effects are crucial for understanding the long-term impact of the compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may activate cellular defense mechanisms without causing significant damage . At high doses, this compound can cause severe oxidative damage, leading to cell death and tissue injury. These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidation-reduction reactions. It interacts with enzymes such as oxidases and dehydrogenases, facilitating the oxidation of various substrates . These interactions can alter metabolic flux and affect the levels of metabolites in cells. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, the compound may interact with transport proteins that facilitate its movement within cells. The distribution of this compound within tissues can affect its localization and accumulation, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria, where it can exert its oxidative effects . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophthalimide can be synthesized through the condensation of 4-bromophthalic anhydride with an appropriate amine. One common method involves reacting 4-bromophthalic anhydride with 1-ethylpropylamine in acetic acid under microwave irradiation. The reaction is typically carried out at 120°C for five minutes, followed by 180°C for fifteen minutes .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar condensation reactions but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents such as N-bromophthalimide in acidic medium.
Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include N-bromophthalimide and other N-halo compounds.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Scientific Research Applications
4-Bromophthalimide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
N-Bromophthalimide: Similar in structure but with different reactivity and applications.
4-Chlorophthalimide: Another halogenated derivative with distinct chemical properties.
Phthalimide: The parent compound without halogen substitution, used widely in organic synthesis.
Uniqueness: 4-Bromophthalimide is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it suitable for particular synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in both research and industrial contexts .
Properties
IUPAC Name |
5-bromoisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYICZVGHULCHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284615 | |
Record name | 4-Bromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-75-9 | |
Record name | 6941-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Bromophthalimide a useful starting material in organic synthesis, particularly for developing potential protein kinase inhibitors?
A1: this compound serves as a versatile building block in organic synthesis due to its reactivity. [] It can be easily functionalized via palladium-catalyzed Stille cross-coupling reactions. This allows for the introduction of various substituents, such as pyridine rings, leading to the creation of more complex molecules like 4-(pyridin-2-yl)phthalimide. [] This derivative is particularly interesting because it can undergo regioselective cyclometalation, forming organometallic complexes with potential for protein kinase inhibition. []
Q2: Can you elaborate on the significance of the phthalimide moiety in designing protein kinase inhibitors?
A2: Research suggests that the phthalimide moiety plays a crucial role in the interaction with protein kinases. [] Specifically, it forms hydrogen bonds with the hinge region of the ATP-binding site in these enzymes. [] This interaction mimics the binding mode of ATP, the natural substrate of kinases, leading to competitive inhibition. This targeted interaction makes this compound derivatives promising candidates for developing specific and potent kinase inhibitors.
Q3: Are there any crystallographic studies available that provide insights into the binding mode of this compound derivatives with protein kinases?
A3: Yes, a co-crystal structure of a metallo-phthalimide, derived from this compound, with the protein kinase Pim1 has been reported. [] This structure confirms that the phthalimide moiety engages in the intended hydrogen bonding with the hinge region of the ATP-binding site. [] This visual confirmation at the molecular level reinforces the potential of this compound derivatives as ATP-competitive kinase inhibitors.
Q4: Aside from protein kinase inhibition, has this compound been explored in other research areas?
A4: Yes, this compound has been investigated in studies concerning oxidative ammonolysis reactions. [, ] For instance, its conversion as a substrate in the oxidative ammonolysis of 4-bromo-o-xylene has been examined. [] Additionally, research has focused on the formation of by-products during the kinetics of oxidative ammonolysis of 4-bromo-o-xylene, providing insights into the reactivity and potential applications of this compound in this specific chemical context. []
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